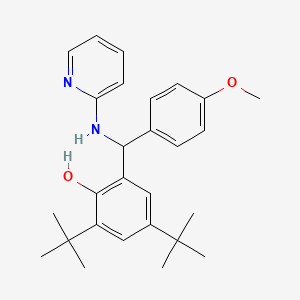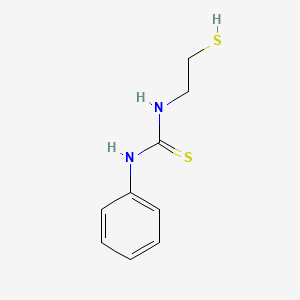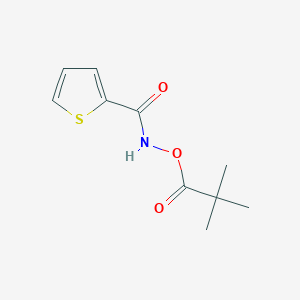![molecular formula C9H16O B13988614 1-Oxaspiro[4.5]decane CAS No. 176-91-0](/img/structure/B13988614.png)
1-Oxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[4.5]decane is a bicyclic organic compound characterized by a spirocyclic structure where an oxygen atom is incorporated into the ring system. This compound is notable for its unique structural motif, which is often found in various biologically active natural products. The presence of the spirocyclic oxygen atom imparts distinct chemical and biological properties to the molecule, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones. This method, catalyzed by copper, provides enantioenriched 1-oxaspiro[4.5]decanes in high yields and with excellent stereoselectivity . Another method involves the intramolecular oxygen-nucleophilic cyclization of alcohols, which also yields the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity, making these methods suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spirocyclic oxygen atom, which can participate in different chemical transformations.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include spirocyclic ketones, lactones, alcohols, ethers, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]decane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-oxaspiro[4.5]decane exerts its effects is primarily through its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. For example, certain derivatives of this compound have been found to inhibit the Hedgehog signaling pathway, which is implicated in cancer development . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development .
Comparación Con Compuestos Similares
1-Oxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,6-Dioxaspiro[4.5]decane: This compound features two oxygen atoms in the spirocyclic ring and is found in many natural products with biological activity.
1,6,9-Trioxaspiro[4.5]decane: This compound has three oxygen atoms in the spirocyclic ring and is used in the synthesis of novel antibiotics and anticancer agents.
Diazaspiro[4.5]decane: This compound contains nitrogen atoms in the spirocyclic ring and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its single oxygen atom in the spirocyclic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
176-91-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O/c1-2-5-9(6-3-1)7-4-8-10-9/h1-8H2 |
Clave InChI |
RNXNMGPFJLESKN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)
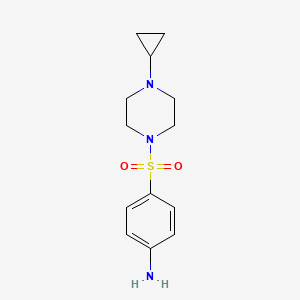
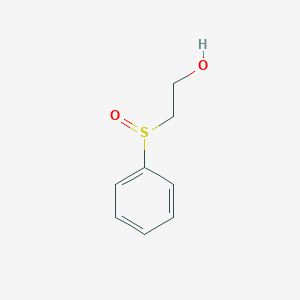
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
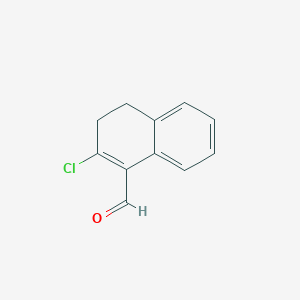
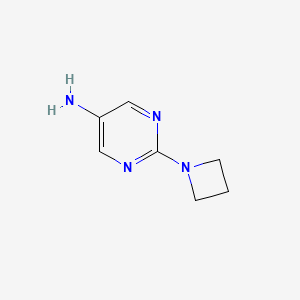
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
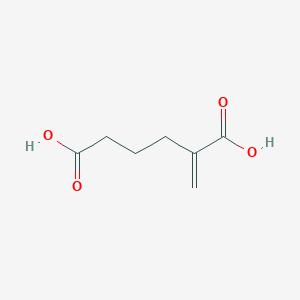
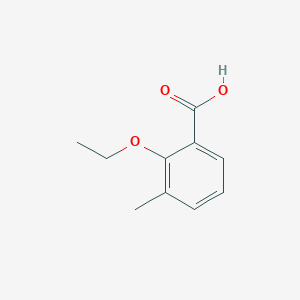
![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
